
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.2848 g/mol . This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,5-dimethyl-4-propylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2,4-Dimethylpyrrole
Uniqueness
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Propiedades
Número CAS |
4758-64-9 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-7-10-8(3)11(13-9(10)4)12(14)15-6-2/h13H,5-7H2,1-4H3 |
Clave InChI |
FURNFZQCOQEXNH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(NC(=C1C)C(=O)OCC)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

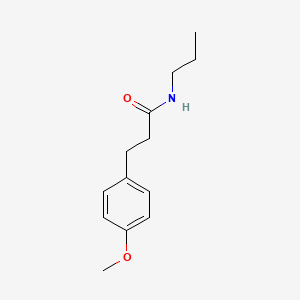
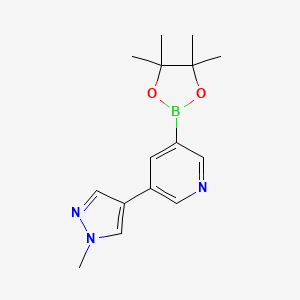
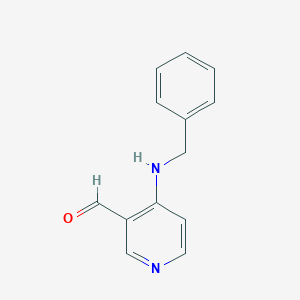
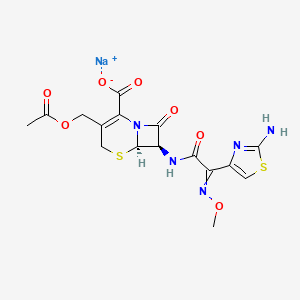
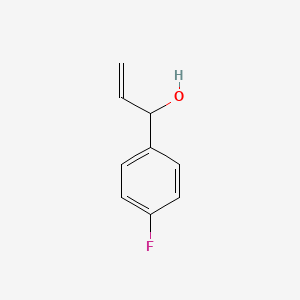


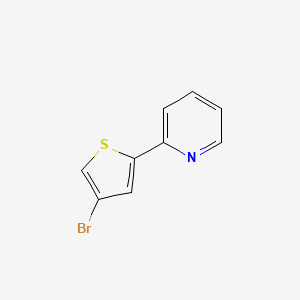
![6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one](/img/structure/B8730983.png)
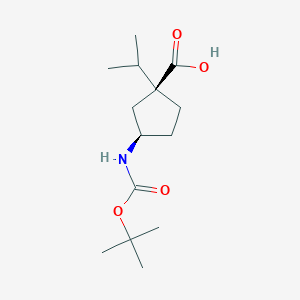
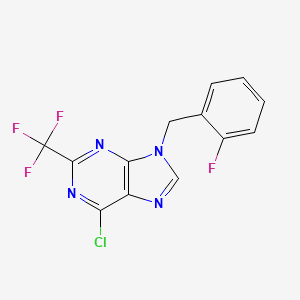
![2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8731026.png)
![2-Thiophenecarboxylic acid, 3-[(ethoxycarbonyl)amino]-](/img/structure/B8731030.png)
